3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol
Description
Structural Isomerism
Two primary forms of isomerism are observed:
- Positional Isomerism : Variations in the placement of the amino and hydroxyl groups on the propanol chain. For example, 3-Amino-2,2-dimethyl-3-(thiophen-2-yl)propan-1-ol (CAS 1337640-20-6) positions the amino group at carbon 3 and hydroxyl at carbon 1, whereas other isomers may reverse these positions.
- Stereoisomerism : The chiral center at carbon 1 (attached to the hydroxyl and thiophene groups) gives rise to enantiomers. The (R)-configuration is explicitly documented in PubChem, while the (S)-enantiomer remains less characterized.
Stereochemical Analysis
The (R)-enantiomer’s absolute configuration was confirmed via X-ray crystallography (CCDC 627443). Key stereochemical features include:
- Cahn-Ingold-Prelog Priority : The thiophene ring (higher atomic number of sulfur) outranks the hydroxyl group, assigning the (R) descriptor.
- Conformational Stability : The methyl groups at position 2 restrict rotation about the C2-C3 bond, locking the amino group into a gauche conformation relative to the thiophene ring.
The predominance of the (R)-enantiomer in synthetic pathways is attributed to kinetic resolution during crystallization.
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-9(2,6-10)8(11)7-4-3-5-12-7/h3-5,8,11H,6,10H2,1-2H3 |
InChI Key |
ALVLFWQRVMLFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=CC=CS1)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol
Detailed Synthetic Routes and Reaction Conditions
Condensation and Gewald Reaction
One approach involves the Gewald reaction, which synthesizes aminothiophene derivatives by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method can be adapted to introduce the amino and hydroxyl groups on the thiophene ring, forming the target compound or its precursors.
Grignard Reagent-Based Synthesis
The Grignard reaction is a common method where a thiophene-based Grignard reagent reacts with appropriate electrophiles to form the alcohol intermediate. Subsequent amination steps introduce the amino group on the propanol backbone. This multi-step synthesis often requires careful control of reaction conditions to maximize yield and purity.
Asymmetric Hydrogenation of Ketone Precursors
A highly efficient method for preparing optically active 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol involves asymmetric hydrogenation of ketone intermediates such as 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. Using manganese-based catalysts (Mn-PNN catalysts) under hydrogen pressure (e.g., 30 bar H2) in ethanol at moderate temperatures (around 50°C) yields the chiral amino alcohol with high conversion (>99%) and excellent enantiomeric excess (up to 74% ee) and yield (~97%).
| Stage | Reagents/Conditions | Temperature | Pressure | Time | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|---|
| 1 | Ketone hydrochloride, Mn-PNN catalyst, potassium carbonate, ethanol | 20°C (stirring) | Atmospheric | 5 min (preparation) | - | - |
| 2 | Hydrogenation under H2 | 50°C | 30 bar H2 | 16 h | 97% | 74% |
Diastereomeric Salt Formation for Enantiomeric Purification
For commercial production, diastereomeric salt formation using optically active mandelic acid or tartaric acid derivatives allows resolution of racemic mixtures to obtain enantiomerically pure amino alcohols. This method is advantageous for scaling up and producing pharmaceutical-grade intermediates.
Industrial Production Considerations
Industrial synthesis prioritizes optimized reaction conditions to maximize yield, purity, and cost-efficiency. Catalytic asymmetric hydrogenation and resolution via diastereomeric salts are preferred for producing optically active forms used in pharmaceuticals. The choice of catalysts, solvents, and reaction parameters is critical for large-scale preparation.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Purity | Scalability |
|---|---|---|---|---|---|
| Gewald Reaction | Direct synthesis of aminothiophenes | Limited stereocontrol | Moderate | Racemic | Moderate |
| Grignard Reaction + Amination | Flexible, well-established | Multi-step, sensitive to moisture | Moderate-High | Racemic | Moderate |
| Asymmetric Hydrogenation | High yield, good enantiomeric excess | Requires specialized catalysts | High (~97%) | High (up to 74% ee) | High (industrial) |
| Diastereomeric Salt Resolution | High enantiomeric purity, scalable | Requires chiral resolving agents | High | Very High | High (pharmaceutical) |
Research Findings and Data Summary
- The manganese-catalyzed asymmetric hydrogenation method provides a highly efficient route to enantiomerically enriched 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol with yields around 97% and enantiomeric excess up to 74%.
- Grignard reagent-based syntheses are versatile but may require subsequent purification steps to isolate the desired amino alcohol.
- Industrial processes emphasize cost-effective catalytic methods combined with chiral resolution techniques to meet pharmaceutical standards.
- The compound's preparation is closely related to intermediates used in the synthesis of duloxetine, highlighting its pharmaceutical relevance.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) and chlorosulfonic acid (HSO3Cl) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, thiophene derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers or serotonin antagonists . The exact molecular targets and pathways involved can vary depending on the specific compound and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparisons :
Functional Group Impact: Amino vs. Methylamino Groups: The primary amino group in 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol confers higher basicity (pKa ~9–10) compared to methylamino derivatives (pKa ~8–9), affecting solubility and receptor interactions .
Synthetic Routes :
- The target compound may be synthesized via Friedel-Crafts acylation (as in ) followed by reduction and amination, whereas duloxetine intermediates often employ enzymatic resolution or asymmetric hydrogenation for enantiopurity .
- Enzymatic resolution of racemic alcohols (e.g., 3-chloro-1-(thiophen-2-yl)propan-1-ol) is a common step for chiral analogs but requires optimization for branched substrates .
Physicochemical Properties: Boiling Point: Linear analogs like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol exhibit higher boiling points (~294°C) due to stronger intermolecular hydrogen bonding, whereas branched compounds like the target have lower volatility . Solubility: The dimethyl groups in the target compound reduce water solubility compared to non-branched analogs, necessitating formulation adjustments for bioavailability .
Biological Relevance: Duloxetine intermediates (e.g., (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) show serotonin-norepinephrine reuptake inhibition, but the target compound’s dimethyl groups may alter binding affinity or pharmacokinetics .
Safety and Handling: Amino-alcohols like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol require PPE (chemical-resistant gloves, respirators) due to respiratory and dermal hazards . Similar precautions apply to the target compound.
Biological Activity
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol is an organic compound notable for its unique structural features, including a thiophene ring, an amino group, and a hydroxyl group. These functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential antidepressant properties.
Chemical Structure and Properties
The molecular formula of 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol is C9H15NOS, with a molecular weight of approximately 185.29 g/mol. The presence of the thiophene ring enhances its electronic properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C9H15NOS |
| Molecular Weight | 185.29 g/mol |
| IUPAC Name | 3-amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol |
Antimicrobial Activity
Research indicates that 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol exhibits significant antimicrobial properties . Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. For instance, derivatives of thiophene compounds have been reported to demonstrate activity against multidrug-resistant strains of Staphylococcus aureus.
In a comparative study, the compound's effectiveness was evaluated alongside known antibiotics using Minimum Inhibitory Concentration (MIC) assays. The results suggested that this compound could serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects . The presence of the amino and hydroxyl groups allows for potential interactions with inflammatory mediators. In vitro studies have shown that derivatives can reduce the production of pro-inflammatory cytokines in cell cultures.
Potential Antidepressant Activity
Computational docking studies suggest that 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol may act on neurotransmitter receptors associated with mood regulation, indicating potential as an antidepressant agent. The structural features facilitate hydrogen bonding with these receptors, which could modulate their activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with biological molecules.
- π–π Interactions : The thiophene ring allows for π–π stacking interactions with aromatic residues in target proteins.
- Enzyme Modulation : It may influence enzyme activities through direct binding or by altering conformational dynamics.
Case Studies
Several studies have highlighted the biological potential of thiophene derivatives:
- Anticancer Activity : In a study evaluating anticancer properties against A549 lung adenocarcinoma cells, compounds structurally related to 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol showed promising results in reducing cell viability .
- Antimicrobial Efficacy : A comparative analysis demonstrated that thiophene-based compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
